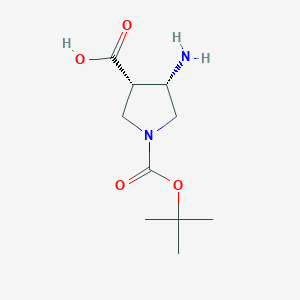

(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS: 1022164-11-9; molecular formula: C₁₀H₁₈N₂O₄; molecular weight: 230.26 g/mol) is a β2,3-amino acid heterocyclic derivative characterized by a five-membered pyrrolidine ring with stereospecific amino and tert-butoxycarbonyl (Boc) protecting groups at positions 4 and 1, respectively . This compound has garnered attention in medicinal chemistry as a neuraminidase inhibitor, with an IC₅₀ value of 50 µM against influenza virus strains . Its Boc group enhances stability during synthesis, while the carboxylic acid moiety enables functionalization for drug development.

Properties

IUPAC Name |

(3S,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQJCAMJAGJCSX-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021428-21-6 | |

| Record name | rac-(3R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves several steps:

Starting Material: The synthesis often begins with commercially available starting materials such as L-proline.

Protection of the Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

Formation of the Pyrrolidine Ring: The protected amino acid undergoes cyclization to form the pyrrolidine ring.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through various methods, such as oxidation or hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Boc-pyrrolidine serves as a versatile building block in the synthesis of bioactive compounds. Its applications include:

- Peptide Synthesis : The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during peptide synthesis. This protection allows for selective reactions without affecting other functional groups.

- Drug Development : Research has shown that derivatives of Boc-pyrrolidine exhibit potential as inhibitors in various biological pathways, making them candidates for drug development targeting diseases such as cancer and neurological disorders.

Synthetic Applications

Boc-pyrrolidine is instrumental in organic synthesis due to its ability to undergo various transformations:

- Cyclization Reactions : It can participate in cyclization reactions to form more complex cyclic structures, which are often found in natural products and pharmaceuticals.

- Functionalization : The amino group can be easily modified to introduce different functionalities, enhancing the compound's biological activity.

Table 1: Comparison of Synthetic Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Protects amines during coupling reactions | Synthesis of peptide hormones |

| Cyclization Reactions | Forms cyclic compounds through ring closure | Synthesis of alkaloids |

| Functionalization | Modifies the amino group for enhanced activity | Development of enzyme inhibitors |

Case Study 1: Anticancer Agents

Research published in the Journal of Medicinal Chemistry highlighted the use of Boc-pyrrolidine derivatives as potent anticancer agents. These compounds were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo. The study demonstrated that specific modifications to the Boc-pyrrolidine structure enhanced its efficacy against various cancer cell lines.

Case Study 2: Neurological Disorders

Another study focused on the synthesis of Boc-pyrrolidine derivatives aimed at treating neurological disorders such as Alzheimer's disease. These derivatives were designed to inhibit acetylcholinesterase, an enzyme linked to cognitive decline. The results indicated that certain Boc-pyrrolidine analogs showed promising inhibitory activity, suggesting their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of (3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amino acid upon deprotection of the Boc group. The molecular targets and pathways involved vary based on the final active compound synthesized from this intermediate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variants

a. (3S,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS: 369623-85-8)

- Key Differences : Stereochemistry at position 4 (R-configuration vs. S-configuration in the target compound).

- Impact: Altered spatial arrangement may reduce neuraminidase binding affinity due to mismatched stereochemistry with the enzyme’s active site. No biological activity data is available for this isomer .

b. (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)

- Key Differences : Six-membered piperidine ring instead of pyrrolidine; phenyl substituent at position 4.

- Molecular Weight : 305.37 g/mol .

c. (2S,3R)-1-Boc-2-methylpiperidine-3-carboxylic acid

- Key Differences : Piperidine backbone with a methyl group at position 2.

Functional Group Modifications

a. Compound 14{4,5} [(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid]

- Key Differences : Incorporates benzodioxol and trifluoromethylphenyl ureido groups.

- Properties : Higher molecular weight (466 g/mol) and enhanced lipophilicity. Purity >99% and 68% crude yield suggest robust synthetic scalability .

- Applications: Not explicitly linked to neuraminidase inhibition but exemplifies structural diversification for activity optimization.

b. (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid

- Key Differences : Difluorophenyl substituent and tert-butyl group instead of Boc.

- Applications : Part of a broader catalog of bioactive carboxylic acids, though specific targets are undisclosed .

Biological Activity

(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, often abbreviated as Boc-pyrrolidine, is a chiral amino acid derivative known for its significant role in pharmaceutical synthesis and biological activity. This compound features a pyrrolidine ring, an amino group, and a tert-butoxycarbonyl (Boc) protecting group, which is crucial in peptide synthesis. Its molecular formula is CHNO, with a molecular weight of 230.26 g/mol .

The compound is characterized by:

- Molecular Structure : The presence of a pyrrolidine ring and a carboxylic acid functional group.

- Stereochemistry : The specific stereochemistry at positions 3 and 4 contributes to its biological activity.

- Protecting Group : The Boc group enhances stability during synthesis and can be removed to yield the active amino acid.

The biological activity of this compound primarily involves its role as a precursor in the synthesis of various bioactive compounds. Upon deprotection, it can act as a prodrug, releasing the active amino acid which interacts with biological targets such as enzymes and receptors.

Applications in Medicinal Chemistry

This compound has been utilized in the development of several therapeutics:

- Antiviral Agents : Research indicates that derivatives of pyrrolidine exhibit antiviral activities against various viruses including HIV and influenza .

- Neuraminidase Inhibitors : Some studies highlight its potential as a building block for inhibitors targeting neuraminidase enzymes, which are crucial for viral replication .

- GABA Receptor Modulation : The compound may also influence gamma-aminobutyric acid (GABA) pathways, potentially offering therapeutic benefits in neurological disorders .

Case Studies

Several studies have investigated the biological implications of derivatives synthesized from this compound:

- Antiviral Activity :

- Enzyme Inhibition :

Data Table: Summary of Biological Activities

| Activity Type | Compound/Derivatives | Target | Efficacy |

|---|---|---|---|

| Antiviral | Pyrrolidine Derivatives | Tobacco Mosaic Virus | Higher than standard agents |

| Neuraminidase Inhibition | Various Pyrrolidine Derivatives | Influenza Virus | Effective at low concentrations |

| GABA Modulation | GABA-AT Inhibitors | GABA Receptors | Increased GABA levels |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing (3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step protocols, including chiral induction, protection/deprotection of functional groups, and catalytic coupling. For example, palladium-catalyzed cross-coupling reactions under inert atmospheres (40–100°C, tert-butyl alcohol solvent) are used to establish stereochemistry . The Boc (tert-butoxycarbonyl) group is introduced early to protect the amine, followed by carboxylation or cyclization steps. Purification via recrystallization or column chromatography is critical, with purity monitored by HPLC (>95% purity thresholds are standard) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR resolves stereochemistry and confirms Boc-group integrity. For instance, characteristic peaks for tert-butyl groups appear at δ ~1.4 ppm in 1H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C10H18N2O4: 230.1267) and detects impurities.

- HPLC : Reverse-phase HPLC with UV detection ensures purity, particularly for chiral separations .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer : Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Desiccants are recommended to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers or diastereomers.

- X-ray Crystallography : Resolve absolute configuration ambiguities by analyzing single-crystal structures, as demonstrated for related Boc-protected pyrrolidine derivatives .

- Dynamic NMR : Monitor rotational barriers of substituents to detect conformational isomerism .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium complexes (e.g., Pd(OAc)2 with XPhos ligands) to enhance coupling efficiency .

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with tert-butyl alcohol to reduce side reactions.

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How should researchers address discrepancies in reported biological activity data?

- Methodological Answer :

- Purity Reassessment : Verify compound purity via LC-MS and elemental analysis. Impurities >2% can skew bioactivity results .

- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) across labs. For example, degradation products from prolonged storage (e.g., 9-hour instability in aqueous solutions) may explain variability .

- Epimerization Checks : Test for Boc-group removal under assay conditions, which can generate reactive amines altering activity .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for structurally similar derivatives?

- Methodological Answer : Melting point discrepancies often arise from polymorphic forms or residual solvents. For example, (3R,4S)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid derivatives show mp variations (185–187°C vs. 162–166°C) due to crystallization solvent differences (e.g., ethanol vs. acetone) . Differential Scanning Calorimetry (DSC) can identify polymorphs, while TGA quantifies solvent residues .

Safety and Handling in Academic Settings

Q. What safety protocols are critical when handling this compound in catalytic reactions?

- Methodological Answer :

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO2 during Boc deprotection).

- PPE : Wear nitrile gloves and goggles to avoid skin/eye contact, as tert-butoxycarbonyl derivatives can cause irritation .

- Waste Management : Neutralize acidic byproducts (e.g., HCl from Boc removal) with bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.